2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid
Description
This compound is a morpholine derivative featuring a 5,5-dimethyl-substituted ring and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its orthogonality and ease of removal under mild basic conditions . The acetic acid moiety enhances hydrophilicity, making the compound suitable for applications requiring aqueous solubility. However, detailed physicochemical and toxicological data for this specific compound remain sparse in publicly available literature .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-23(2)14-29-15(11-21(25)26)12-24(23)22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHVDNYJCVVWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the reaction of the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
Protective Group Chemistry
The Fmoc group is widely used in peptide synthesis as a protective group for amino acids. The ability to selectively remove the Fmoc group under mild conditions facilitates the stepwise assembly of peptides. This compound can act as a building block in the synthesis of peptides, allowing for the incorporation of specific functionalities that enhance biological activity or stability.
Synthesis Protocols
The synthesis typically involves coupling reactions where the compound is combined with other amino acids or peptide fragments using reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.
Pharmaceutical Development
Drug Design
Due to its structural complexity and functional groups, 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid serves as an important intermediate in the design and synthesis of novel pharmaceuticals. Its derivatives may exhibit enhanced pharmacological properties, making them candidates for further development into therapeutic agents.
Case Studies
Recent studies have demonstrated its potential in developing drugs targeting specific biological pathways. For instance, compounds derived from this structure have shown promise in modulating enzyme activity relevant to various diseases, including cancer and metabolic disorders.
Bioconjugation Techniques
Linker Applications
The compound's ability to act as a linker in bioconjugation processes allows for the attachment of biomolecules such as proteins or nucleic acids to therapeutic agents. This application is particularly valuable in targeted drug delivery systems where specificity is crucial for minimizing side effects.
Material Science
Polymer Chemistry
In material science, derivatives of this compound can be utilized in the synthesis of functional polymers. These materials can exhibit unique properties such as increased thermal stability or enhanced mechanical strength, making them suitable for various industrial applications.
Analytical Chemistry
Chromatography and Spectroscopy
The unique structural features of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid allow it to be employed as a standard in chromatographic techniques. Its distinct spectral characteristics facilitate its use in quantitative analysis and method validation.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Acts as a building block with Fmoc protection for stepwise peptide assembly |
| Pharmaceutical Development | Intermediate for novel drug design targeting specific biological pathways |
| Bioconjugation Techniques | Functions as a linker for attaching biomolecules to therapeutic agents |
| Material Science | Used in synthesizing functional polymers with enhanced properties |
| Analytical Chemistry | Serves as a standard in chromatographic techniques for quantitative analysis |
Mechanism of Action
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid involves its ability to act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
Table 1: Structural Analogues and Their Features
Physicochemical Properties
Table 2: Physical and Chemical Properties
Notes:
Reactivity and Functional Utility
- Fmoc Group Stability : The Fmoc group in the target compound is base-labile, similar to the piperazine analog, enabling selective deprotection in multi-step syntheses .
- Morpholine vs.
- Acetic Acid vs. Methyl Ester : The acetic acid group improves water solubility, whereas the methyl ester (in the morpholine analog) favors lipid membrane permeability .
Key Observations :
- All analogues lack comprehensive toxicological data, necessitating precautionary handling (e.g., PPE, ventilation) .
Biological Activity
The compound 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid (commonly referred to as Fmoc-DMMA) is a synthetic organic molecule that has garnered attention in biochemical research. Its unique structure, featuring a fluorene group and a morpholine ring, positions it as a significant player in peptide synthesis and proteomics. This article delves into its biological activity, mechanisms of action, and applications in scientific research.
- Molecular Formula: C₄₀H₄₄N₂O₈
- Molecular Weight: 680.786 g/mol
- CAS Number: 268730-86-5
Biological Activity
Fmoc-DMMA exhibits various biological activities primarily through its role as a building block in peptide synthesis. Its structural components allow for specific interactions with biological molecules, making it useful in several applications:
-
Peptide Synthesis:
- Fmoc-DMMA is widely used in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for amino acids. This protection allows for selective reactions during peptide assembly.
-
Enzyme Inhibition:
- Preliminary studies indicate that derivatives of Fmoc-DMMA may interact with specific enzymes, potentially leading to inhibitory effects. The morpholine moiety can influence binding affinity and specificity towards enzyme active sites.
-
Cellular Interactions:
- Research suggests that compounds similar to Fmoc-DMMA can modulate cellular pathways, affecting processes such as cell signaling and proliferation. This modulation is often mediated through receptor interactions.
The mechanism of action of Fmoc-DMMA can be summarized as follows:
- Targeting Enzymes: The morpholine ring's nitrogen atom can participate in hydrogen bonding with enzyme active sites, influencing enzymatic activity.
- Cleavage of Fmoc Group: Under basic conditions, the Fmoc group can be cleaved to reveal the active site of the molecule, facilitating further reactions or interactions with biological targets.
Research Findings
Recent studies have highlighted the potential of Fmoc-DMMA in various research domains:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Peptide Synthesis | Used as a building block in SPPS | |
| Enzyme Interaction | Potential enzyme inhibitors | |
| Cellular Modulation | Influences cell signaling and proliferation |
Case Studies
-
Peptide Therapeutics Development:
A study focused on developing peptide-based therapeutics utilized Fmoc-DMMA as a key intermediate. The resulting peptides demonstrated enhanced stability and bioactivity compared to traditional counterparts. -
Enzyme Inhibition Assays:
In vitro assays were conducted to evaluate the inhibitory effects of Fmoc-DMMA derivatives on specific proteases. Results indicated significant inhibition rates, suggesting potential applications in drug design.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid, and how do they influence its reactivity in peptide synthesis?
- The compound contains a 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used amine-protecting group in solid-phase peptide synthesis (SPPS). The morpholine ring with 5,5-dimethyl substituents enhances steric protection of the reactive site, while the acetic acid moiety enables conjugation to resins or other substrates. The Fmoc group is cleaved under basic conditions (e.g., piperidine), making it orthogonal to acid-labile protecting groups .
Q. What analytical methods are recommended for characterizing this compound and verifying its purity?
- HPLC (High-Performance Liquid Chromatography) with UV detection (e.g., at 254 nm for Fmoc absorption) is standard for purity assessment. NMR (1H, 13C) is critical for structural confirmation, particularly to resolve signals from the morpholine ring and Fmoc group. Mass spectrometry (MS) (e.g., MALDI-TOF or ESI-MS) confirms molecular weight and fragmentation patterns. For example, Fmoc-protected analogs often exhibit characteristic peaks at m/z corresponding to [M+H]+ or [M+Na]+ .
Q. What safety precautions are essential when handling this compound?
- The compound exhibits acute toxicity (oral, dermal, and inhalation; Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid dust formation and incompatible materials (strong acids/bases). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under different reaction conditions be resolved?
- Stability discrepancies often arise from solvent polarity, temperature, or residual moisture. For instance, Fmoc deprotection rates vary in DMF vs. DCM due to differences in solvation. Perform kinetic studies using HPLC to monitor degradation under controlled conditions (e.g., varying pH, temperature). Compare results with analogs like 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid (CAS 175291-56-2), which shares similar Fmoc lability .
Q. What strategies optimize the synthesis of this compound to minimize side reactions?
- Stepwise protection : First introduce the Fmoc group to the morpholine nitrogen, followed by acetic acid coupling. Use NovaSyn TGR resin or similar for solid-phase synthesis to improve yield. Monitor reaction progress via Kaiser test for free amines. For example, reports 85% yield using N-ethyl-N,N-diisopropylamine in DCM at −10°C .
- Table : Key Reaction Parameters
| Step | Reagent | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl | DCM | 0–25°C | 78% |
| Acetic Acid Coupling | DIC/HOBt | DMF | 25°C | 85% |
Q. How does the steric hindrance from the 5,5-dimethylmorpholine group affect its utility in peptide chain elongation?
- The dimethyl substituents reduce nucleophilicity at the morpholine nitrogen, slowing acylation rates. This requires longer coupling times (e.g., 2–4 hours) or elevated temperatures (40°C). Compare with Fmoc-Knorr linker (CAS 175291-56-2), where reduced steric bulk allows faster reactions .
Q. What are the ecological implications of using this compound, given limited ecotoxicity data?
- While no ecotoxicity data exists, structural analogs (e.g., Fmoc-alanine) show low biodegradability. Implement waste protocols for halogenated solvents (e.g., DCM) and use solid-phase extraction to recover excess reagent. Avoid aqueous discharge; incinerate at >800°C to prevent toxic byproducts (e.g., NOx) .
Data Contradiction Analysis
Q. Why do safety data sheets (SDS) from different suppliers list conflicting hazard classifications?
- Discrepancies arise from variations in purity, residual solvents, or testing methodologies. For example, Indagoo’s SDS ( ) lists H335 (respiratory irritation), while Key Organics ( ) omits this. Validate purity via HPLC and cross-reference with ECHA guidelines for harmonized classification .
Q. How can researchers address inconsistencies in reported synthetic yields for Fmoc-protected morpholine derivatives?
- Variables include resin swelling (e.g., DMF vs. NMP), coupling agent efficiency (DIC vs. HATU), and moisture content. Reproduce protocols from (95% purity via silica gel chromatography) and compare with microwave-assisted methods ( ), which reduce side reactions .
Methodological Recommendations
- Purification : Use reverse-phase HPLC with a C18 column (ACN/water gradient) for final purification.
- Storage : Store at −20°C under argon to prevent Fmoc cleavage via ambient CO2 or moisture .
- Troubleshooting : If coupling fails, pre-activate the carboxylic acid with HOBt/DIC for 10 minutes before adding the amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
